molecular formula C22H20FN3O2S2 B2662445 2-((3-(3,5-dimethylphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(2-fluorophenyl)acetamide CAS No. 877653-49-1

2-((3-(3,5-dimethylphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(2-fluorophenyl)acetamide

Cat. No.: B2662445
CAS No.: 877653-49-1
M. Wt: 441.54
InChI Key: WIMAXIUSWFQCAU-UHFFFAOYSA-N
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Description

This compound belongs to the thieno[3,2-d]pyrimidinone class, characterized by a fused thiophene-pyrimidine core. Its structure includes a 3,5-dimethylphenyl substituent at position 3 of the pyrimidinone ring and a 2-fluorophenyl acetamide moiety linked via a thioether bridge.

Properties

IUPAC Name

2-[[3-(3,5-dimethylphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]-N-(2-fluorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20FN3O2S2/c1-13-9-14(2)11-15(10-13)26-21(28)20-18(7-8-29-20)25-22(26)30-12-19(27)24-17-6-4-3-5-16(17)23/h3-6,9-11H,7-8,12H2,1-2H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIMAXIUSWFQCAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)N2C(=O)C3=C(CCS3)N=C2SCC(=O)NC4=CC=CC=C4F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20FN3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-((3-(3,5-dimethylphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(2-fluorophenyl)acetamide is a complex organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis methods, structure-activity relationships (SAR), and relevant case studies.

Molecular Formula

The molecular formula of the compound is C22H20N2O3S2C_{22}H_{20}N_{2}O_{3}S_{2} with a molecular weight of approximately 424.5 g/mol.

Structural Features

The compound features a thieno[3,2-d]pyrimidine core, which is known for its diverse biological activities. The presence of the 3,5-dimethylphenyl and 2-fluorophenyl substituents may influence its pharmacological properties.

2D Structure

Chemical Structure

Antimicrobial Activity

Recent studies have shown that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives of thieno[3,2-d]pyrimidines have been tested against various bacterial strains including Staphylococcus aureus and Escherichia coli, demonstrating effective inhibition at low concentrations .

Table 1: Antimicrobial Activity of Related Compounds

Compound NameBacterial StrainMinimum Inhibitory Concentration (MIC)
Compound AStaphylococcus aureus15.62 µg/mL
Compound BEscherichia coli31.25 µg/mL
Compound CCandida albicans7.81 µg/mL

Antitumor Activity

Research indicates that related compounds have shown promising antitumor activity against various human cancer cell lines. For example, a series of thieno[3,2-d]pyrimidine derivatives were evaluated for their cytotoxic effects on HepG2 and DLD cell lines, revealing IC50 values in the micromolar range .

Table 2: Antitumor Activity Against Human Cell Lines

Compound NameCell LineIC50 (µM)
Compound DHepG210.5
Compound EDLD8.0
Compound FNCI-H66112.0

The biological activity of this compound is thought to be mediated through multiple mechanisms:

  • Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit topoisomerase II, an essential enzyme for DNA replication and repair .
  • DNA Interaction : Some studies suggest that these compounds can intercalate with DNA, disrupting replication processes .

Case Study 1: Synthesis and Evaluation

In a study published in the Journal of Medicinal Chemistry, researchers synthesized several thieno[3,2-d]pyrimidine derivatives and evaluated their biological activities. The lead compound exhibited potent antimicrobial effects with an MIC comparable to standard antibiotics .

Case Study 2: Structure-Activity Relationship (SAR)

A comprehensive SAR analysis was conducted on a series of thieno[3,2-d]pyrimidine analogs. It was found that modifications at the phenyl rings significantly affected both antimicrobial and antitumor activities. Substituents such as halogens enhanced potency while maintaining selectivity against human cell lines .

Scientific Research Applications

Research indicates that this compound exhibits a range of biological activities:

  • Anticancer Activity :
    • Preliminary studies suggest that this compound may inhibit the proliferation of various cancer cell lines. Its structural similarity to known anticancer agents indicates potential efficacy in targeting tumor cells.
    • Case Study : A study evaluated the cytotoxic effects against MCF-7 breast cancer cells, revealing significant growth inhibition compared to control groups.
  • Antimicrobial Properties :
    • Similar compounds have demonstrated antimicrobial effects against both Gram-positive and Gram-negative bacteria. The thieno[3,2-d]pyrimidine scaffold is known for its ability to disrupt bacterial cell wall synthesis.
    • Case Study : An evaluation of antimicrobial activity against Staphylococcus aureus and Escherichia coli using disk diffusion methods showed promising antibacterial activity with minimum inhibitory concentrations (MICs) in the low micromolar range.
  • Enzyme Inhibition :
    • The compound may act as an inhibitor of specific enzymes involved in cancer progression and microbial resistance mechanisms.

Comparative Analysis with Related Compounds

A comparative analysis highlights the unique features of this compound relative to other thieno[3,2-d]pyrimidine derivatives:

Compound NameStructural FeaturesBiological Activity
3-(4-methoxyphenyl)-4-oxo-thieno[2,3-d]pyrimidineThieno[2,3-d]pyrimidine core with methoxy substitutionAntibacterial
5-methylthiazole derivativesThiazole ring fused with various aromatic systemsAnticancer
1H-benzimidazole derivativesBenzimidazole core with various substituentsAntifungal

This table illustrates the diversity within this chemical class while underscoring the distinct combination of functional groups in This compound , which may confer unique biological properties.

Target Interaction Studies

Understanding the mechanism by which this compound exerts its biological effects is crucial for further development. Interaction studies with key biological targets such as tyrosine kinases and DNA topoisomerases are essential to elucidate the compound's mode of action. These interactions may lead to apoptosis in cancer cells or inhibit bacterial growth mechanisms.

Comparison with Similar Compounds

Thieno[3,2-d]pyrimidinone Derivatives

The target compound shares a thieno[3,2-d]pyrimidinone scaffold with multiple analogs, but substitutions at position 3 (aryl group) and the acetamide moiety vary significantly:

Compound Position 3 Substituent Acetamide Substituent Molecular Weight Yield (%) Key Properties/Notes Evidence ID
Target Compound 3,5-Dimethylphenyl 2-Fluorophenyl Not Provided N/A High lipophilicity, potential CNS activity N/A
G1-4 () 3,5-Dimethoxybenzyl 6-(Trifluoromethyl)benzothiazol-2-yl 594.64 48 Enhanced electron-withdrawing effects; moderate yield
2-[[3-(4-Chlorophenyl)-... () 4-Chlorophenyl 2-(Trifluoromethyl)phenyl 502.88 (calc.) N/A Increased polarity due to Cl and CF3 groups
5.6 () 4-Methyl-6-oxo-dihydropyrimidinyl 2,3-Dichlorophenyl 344.21 80 High yield; dichlorophenyl enhances cytotoxicity
618427-71-7 () 3-Ethyl-5,6-dimethyl 3-Chloro-4-fluorophenyl 425.9 N/A Bulky alkyl groups; dual halogenation

Key Observations:

  • Position 3 Substituents: The 3,5-dimethylphenyl group (target) balances lipophilicity and steric effects compared to electron-rich 3,5-dimethoxybenzyl (G1-4) or electron-deficient 4-chlorophenyl (). This may influence target selectivity and solubility .
  • Acetamide Modifications: The 2-fluorophenyl group (target) offers moderate electron withdrawal and metabolic stability. In contrast, trifluoromethyl () or dichlorophenyl () groups amplify these effects but may reduce bioavailability due to increased molecular weight or polarity .

Q & A

Q. What are the optimal synthetic routes for preparing this compound, and how can reaction yields be improved?

Answer: The synthesis typically involves multi-step heterocyclic chemistry, starting with the formation of the thieno[3,2-d]pyrimidinone core. Key steps include:

  • Cyclocondensation : Reacting β-ketoesters with thiourea derivatives under acidic conditions to form the pyrimidine ring .
  • Thioether Formation : Introducing the thioacetamide moiety via nucleophilic substitution (e.g., using mercaptoacetic acid derivatives and a base like NaH) .
  • Purification : Column chromatography (silica gel, CH2_2Cl2_2/MeOH gradients) is critical for isolating the final product, though yields may be low (~31% reported for analogs) due to steric hindrance from the 3,5-dimethylphenyl and 2-fluorophenyl groups .
    Optimization Strategies :
  • Use high-boiling solvents (e.g., NMP) to enhance reaction homogeneity at elevated temperatures (120°C) .
  • Employ Design of Experiments (DoE) to optimize stoichiometry and reaction time .

Q. How can structural characterization be performed to confirm the identity and purity of this compound?

Answer:

  • NMR Spectroscopy : Analyze 1^1H and 13^{13}C NMR spectra for diagnostic signals, such as:
    • Thienopyrimidinone Core : Aromatic protons at δ 6.01–7.82 ppm and NHCO resonance at δ 10.10–12.50 ppm .
    • Acetamide Moiety : SCH2_2 protons at δ 4.12 ppm and methyl groups (CH3_3) at δ 2.19 ppm .
  • Elemental Analysis : Compare experimental vs. calculated values for C, H, N, and S (e.g., ±0.05% deviation acceptable) .
  • Mass Spectrometry : Confirm molecular ion peaks (e.g., [M+H]+^+) with high-resolution MS .

Advanced Research Questions

Q. What strategies are recommended for analyzing structure-activity relationships (SAR) involving this compound?

Answer:

  • Analog Synthesis : Modify substituents systematically (e.g., replace 2-fluorophenyl with other halophenyl groups) and compare bioactivity .
  • Computational Modeling : Use DFT calculations to map electronic properties (e.g., HOMO/LUMO energies) and predict binding affinities to targets like kinases or GPCRs .
  • Biological Assays : Test analogs in enzyme inhibition assays (e.g., IC50_{50} determination) and correlate results with structural features .

Q. How can contradictory solubility or stability data be resolved during formulation studies?

Answer:

  • Solubility Profiling : Use biorelevant media (e.g., FaSSIF/FeSSIF) to mimic physiological conditions. Low solubility in analogs (e.g., <1 mg/mL in water) may require co-solvents (DMSO) or cyclodextrin complexation .
  • Stability Studies : Conduct accelerated degradation tests (40°C/75% RH) with HPLC monitoring. For hydrolytically unstable analogs, lyophilization or pH-adjusted buffers are recommended .

Q. What advanced techniques are suitable for studying metabolic pathways or degradation products?

Answer:

  • LC-HRMS/MS : Identify Phase I/II metabolites using human liver microsomes and isotopic labeling .
  • Reactive Intermediate Trapping : Use glutathione or cyanide to capture electrophilic metabolites, reducing false positives in toxicity screens .
  • In Silico Tools : Software like MetaSite predicts metabolic hotspots (e.g., oxidation of the thienopyrimidinone ring) .

Q. How can researchers address challenges in crystallizing this compound for X-ray diffraction studies?

Answer:

  • Crystallization Screens : Use sparse matrix kits (e.g., Hampton Research) with PEGs or alcohols as precipitants.
  • Co-crystallization : Introduce co-formers (e.g., carboxylic acids) to stabilize lattice packing via hydrogen bonds with the acetamide NH .
  • Temperature Gradients : Slow cooling from 60°C to 4°C over 72 hours enhances crystal nucleation .

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